N-(propan-2-yl)cyclobutanamine hydrochloride

Description

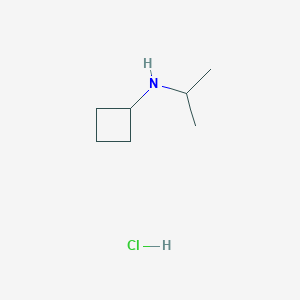

N-(Propan-2-yl)cyclobutanamine hydrochloride is a secondary amine salt characterized by a cyclobutane ring linked to an isopropylamine group. Its molecular formula is C₈H₁₈ClN, with a molecular weight of 163.69 g/mol (CAS 1803603-80-6) . The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propan-2-ylcyclobutanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)8-7-4-3-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOQWBBNKVMONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(propan-2-yl)cyclobutanamine hydrochloride involves the reaction of cyclobutanamine with isopropyl chloride in the presence of a suitable base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(propan-2-yl)cyclobutanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

Scientific Research Applications of N-(propan-2-yl)cyclobutanamine hydrochloride

This compound (C7H16ClN), also known as N-isopropylcyclobutanamine hydrochloride, is a chemical compound with diverse applications in scientific research. This compound is typically synthesized through the reaction of cyclobutanamine with isopropyl chloride in the presence of a suitable base under controlled temperature and pressure conditions. In industrial settings, the production involves large-scale batch reactors, followed by purification through techniques like crystallization.

Applications

This compound serves as a building block in the synthesis of more complex molecules in chemistry. It is studied in biology for its potential effects on biological systems and interactions with biomolecules. In medicine, it is investigated for potential therapeutic properties and as a precursor in synthesizing pharmaceutical compounds. Additionally, it is utilized in developing new materials and chemical processes in industry.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

- Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride to form secondary amines.

- Substitution: It participates in nucleophilic substitution reactions where the isopropyl group can be replaced by other substituents using nucleophiles such as halides or alkoxides under appropriate conditions, leading to the formation of substituted cyclobutanamines.

The biological activity of this compound is attributed to its interaction with molecular targets like receptors and enzymes, altering their activity and leading to biological responses. Research indicates its potential therapeutic properties, including its exploration as a potential inhibitor of the Hypoxia Inducible Factor (HIF) pathway for cancer treatment . In vitro studies have shown that modifications in the compound's structure can enhance its efficacy against cancer cells. Mechanistic studies suggest it may disrupt key transcriptional complexes involved in tumor growth under hypoxic conditions, showcasing its potential as a targeted therapeutic agent.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(propan-2-yl)cyclobutanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between N-(propan-2-yl)cyclobutanamine hydrochloride and its analogs:

Physicochemical and Electronic Properties

- NMR Shifts : In , the cyclobutanamine carbonyl carbons in Compound 28 (δ 171.7 ppm) and Compound 29 (δ 168.9 ppm) indicate electronic perturbation from substituents, affecting hydrogen bonding capacity .

- Solubility: Hydrochloride salts universally improve aqueous solubility, but bulky groups (e.g., isoxazole-phenoxyethyl in Compound 28) may reduce it compared to the simpler isopropyl group in the target compound .

Biological Activity

N-(Propan-2-yl)cyclobutanamine hydrochloride, a compound with the chemical formula CHClN, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

This compound features a cyclobutane ring, which contributes to its unique chemical properties. The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form corresponding amine oxides.

- Reduction : Can be reduced to yield secondary amines.

- Substitution : Participates in nucleophilic substitution reactions where the isopropyl group may be replaced by other substituents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can alter their activity, leading to various biological responses. The precise pathways and targets depend on the context of its application.

1. Pharmacological Potential

Research indicates that this compound may have therapeutic properties. It has been investigated for its potential use in:

- Cancer Treatment : The compound has been explored as a potential inhibitor of the Hypoxia Inducible Factor (HIF) pathway, which is crucial for tumor adaptation under hypoxic conditions. In vitro studies have shown that modifications in the compound's structure can enhance its efficacy against cancer cells .

2. Chemical Synthesis

In the field of synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique cyclobutane structure allows for diverse modifications that can lead to new compounds with varying biological activities.

Comparative Analysis with Similar Compounds

A comparison between this compound and its analogs reveals significant differences in their biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(propan-2-yl)cyclobutanamine HCl | Cyclobutane | Potential HIF pathway inhibitor |

| N-(propan-2-yl)cyclopentanamine HCl | Cyclopentane | Different receptor binding affinity |

| N-(propan-2-yl)cyclohexanamine HCl | Cyclohexane | Varies in stability and reactivity |

| N-(propan-2-yl)cycloheptanamine HCl | Cycloheptane | Unique interactions due to larger ring size |

The cyclobutane structure of this compound imparts distinct physical and chemical properties compared to its cyclopentane, cyclohexane, and cycloheptane counterparts, influencing their reactivity and biological interactions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research has demonstrated the compound's ability to inhibit cancer cell proliferation through modulation of the HIF pathway. Specific structural modifications led to enhanced solubility and bioactivity, making it a candidate for further development as an anticancer agent .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound may disrupt key transcriptional complexes involved in tumor growth under hypoxic conditions, showcasing its potential as a targeted therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for N-(propan-2-yl)cyclobutanamine hydrochloride, and how can reaction conditions be optimized for higher yields?

A two-step approach is typical: (1) Formation of the cyclobutanamine scaffold via [2+2] cycloaddition or alkylation of cyclobutane derivatives, followed by (2) isopropylamine introduction using nucleophilic substitution or reductive amination. For example, KCO in DMF can act as a base to deprotonate intermediates, analogous to propargyl bromide coupling in naphthol derivatives . Optimization may involve solvent screening (e.g., acetonitrile vs. DMF), temperature control (0–60°C), and catalyst selection (e.g., Pd/C for hydrogenation).

Q. Which analytical techniques are critical for characterizing N-(propan-2-yl)cyclobutanamine hydrochloride, and how are data interpreted?

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., cyclobutane ring protons at δ 1.8–2.5 ppm) and quaternary carbons.

- Mass spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) verifies molecular weight (e.g., [M+H] at m/z calculated for CHClN).

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated degradation studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC.

- Light sensitivity : Expose to UV/visible light and compare with dark-stored controls.

- Humidity tests : Store at 75% relative humidity and analyze hygroscopicity. Reference reagent storage guidelines for volatile analogs (e.g., n-butyl chloride) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental X-ray data. Discrepancies in bond angles or torsional strain (e.g., cyclobutane ring puckering) may arise from crystal packing effects. Use software like Gaussian or ORCA, cross-referencing with SHELX-refined structures .

Q. What strategies are effective for improving the enantiomeric purity of N-(propan-2-yl)cyclobutanamine hydrochloride in asymmetric synthesis?

- Chiral auxiliaries : Incorporate (R)- or (S)-BINOL during cyclization.

- Catalytic asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce imine intermediates.

- Chromatographic resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) separates enantiomers. Validate purity via polarimetry or circular dichroism.

Q. How do structural modifications (e.g., cyclobutane vs. cyclohexane) impact the compound’s bioactivity in receptor-binding assays?

Perform structure-activity relationship (SAR) studies :

- Synthesize analogs with varying ring sizes (cyclobutane, cyclopentane).

- Test affinity for target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays.

- Correlate ring strain (cyclobutane’s 90° bond angles) with binding entropy/enthalpy via isothermal titration calorimetry (ITC). Reference SAR frameworks for morpholine derivatives .

Q. What methodological pitfalls arise in interpreting NMR data for N-(propan-2-yl)cyclobutanamine hydrochloride, and how can they be mitigated?

- Dynamic effects : Cyclobutane ring puckering causes signal broadening. Use low-temperature NMR (−40°C) to slow conformational exchange.

- Solvent interference : Deuterated solvents (e.g., DO vs. CDCl) may shift proton signals. Compare spectra across solvents.

- Impurity peaks : Assign minor peaks via spiking experiments or 2D NMR (COSY, HSQC).

Q. How can researchers reconcile discrepancies between theoretical and experimental solubility profiles of N-(propan-2-yl)cyclobutanamine hydrochloride?

- Predictive modeling : Use Hansen solubility parameters or COSMO-RS simulations to estimate solubility in polar vs. nonpolar solvents.

- Experimental validation : Measure solubility in water, ethanol, and DMSO via gravimetric analysis. Adjust for ionic strength (HCl counterion effects) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.